Mechanism of action of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone in vitro
Mechanism of action of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone
Introduction
The compound (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone represents a fascinating chemical scaffold, integrating several pharmacologically significant moieties. The presence of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance potency, metabolic stability, and conformational rigidity, while reducing off-target effects.[1][2] The fluorophenyl group is a common feature in central nervous system (CNS) active agents and other targeted therapeutics, influencing binding affinity and pharmacokinetic properties.[3][4][5] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the in vitro mechanism of action of this molecule, postulating a primary hypothesis based on structural analogy and outlining a rigorous, self-validating experimental cascade to elucidate its biological activity.
Our primary hypothesis, grounded in the structural similarities to known bioactive compounds, is that (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone functions as an inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is a critical enzyme in the metabolism of dopamine, and its inhibition is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[1] This guide will detail the necessary in vitro assays to test this hypothesis, alongside secondary investigations into potential interactions with cannabinoid receptors, a common target for molecules with related structural features.[6][7]
Hypothesized Primary Mechanism of Action: MAO-B Inhibition
The core structure of the target compound shares significant features with molecules known to inhibit MAO-B. The cyclopropyl group can play a crucial role in orienting the molecule within the active site of the enzyme, potentially leading to potent and selective inhibition.[1][2] The proposed mechanism involves the binding of the compound to the active site of MAO-B, preventing the breakdown of dopamine and other monoamine neurotransmitters. This action is anticipated to increase dopaminergic neurotransmission and reduce the oxidative stress associated with dopamine metabolism, a key factor in neuronal damage.[1]
Caption: Proposed mechanism of MAO-B inhibition.
Experimental Validation Workflow
A multi-tiered approach is essential for rigorously defining the in vitro mechanism of action. The following workflow is designed to first assess the primary hypothesis of MAO-B inhibition, followed by an evaluation of potential cannabinoid receptor activity and general cytotoxicity.
Caption: Tiered experimental workflow for mechanism elucidation.
Tier 1: MAO-B Inhibition Assays
Objective: To quantify the inhibitory potency of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone against human MAO-B and assess its selectivity over MAO-A.
1.1. MAO-B Enzyme Inhibition Assay (Amplex® Red Method)
This assay measures the hydrogen peroxide (H₂O₂) produced by MAO-B activity.
-
Materials:
-
Recombinant human MAO-B enzyme
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
MAO-B substrate (e.g., benzylamine)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplates
-
Test compound and reference inhibitor (e.g., selegiline)
-
-
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final concentrations in the assay should typically range from 1 nM to 100 µM. Include a DMSO-only control.[1]
-
Assay Plate Preparation: To each well of a 96-well plate, add 20 µL of the diluted test compound or control.
-
Enzyme Addition: Add 20 µL of MAO-B enzyme solution (pre-diluted in assay buffer) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.[1]
-
Reaction Initiation: Add 60 µL of the reaction mixture containing the MAO-B substrate, Amplex® Red, and HRP to each well to start the reaction.[1]
-
Incubation & Reading: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence (excitation ~540 nm, emission ~590 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and plot against the logarithm of the compound concentration to determine the IC₅₀ value.
-
1.2. MAO-A/MAO-B Selectivity Profiling
To determine if the inhibition is selective for MAO-B, the same assay is performed using recombinant human MAO-A and a MAO-A-selective substrate (e.g., p-tyramine). The ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B) will provide the selectivity index.
Hypothetical Quantitative Data Summary:
| Assay Type | Target | Hypothetical IC₅₀ | Notes |
| Enzyme Inhibition | Human MAO-B | 50 nM | Recombinant enzyme, Amplex® Red |
| Enzyme Inhibition | Human MAO-A | >10,000 nM | Recombinant enzyme, Amplex® Red |
| Selectivity Index | MAO-A / MAO-B | >200 | High selectivity for MAO-B |
Tier 2: Cannabinoid Receptor Interaction Assays
Objective: To determine if the compound binds to and/or modulates the activity of cannabinoid receptors CB1 and CB2. This is a crucial secondary screen due to the prevalence of related scaffolds acting as cannabinoid agonists or inverse agonists.[6][7]
2.1. Radioligand Competition Binding Assay
-
Materials:
-
Membranes from cells expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP55,940)
-
Test compound and reference ligands (e.g., WIN55,212-2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with BSA)
-
Scintillation fluid and counter
-
-
Protocol:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
2.2. [³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor stimulation. It can distinguish between agonists, antagonists, and inverse agonists.
-
Materials:
-
Membranes from cells expressing human CB1 or CB2 receptors
-
[³⁵S]GTPγS
-
GDP
-
Test compound, reference agonist, and reference inverse agonist (e.g., SR141716A)[7]
-
Assay buffer
-
-
Protocol:
-
Incubation: Incubate the membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound for 60 minutes at 30°C.[7]
-
Termination & Filtration: Stop the reaction and filter the contents as described in the binding assay.
-
Counting: Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.
-
Data Analysis:
-
An agonist will stimulate [³⁵S]GTPγS binding above basal levels.
-
An antagonist will block the stimulation caused by an agonist.
-
An inverse agonist will decrease the basal [³⁵S]GTPγS binding.[7]
-
-
Hypothetical Quantitative Data Summary:
| Assay Type | Target | Hypothetical Ki (nM) | Functional Activity |
| Radioligand Binding | Human CB1 | >10,000 | - |
| Radioligand Binding | Human CB2 | >10,000 | - |
| [³⁵S]GTPγS Binding | Human CB1/CB2 | No significant change | No functional activity |
Tier 3: Cytotoxicity and Specificity
Objective: To assess the general cytotoxicity of the compound in a relevant cell line to ensure that the observed effects are not due to cell death.
3.1. Cell Viability (MTT) Assay
-
Materials:
-
A relevant cell line (e.g., human neuroblastoma SH-SY5Y cells for neuroactivity)
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[1]
-
96-well clear cell culture plates
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate and incubate for 24 hours.[1]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 24-48 hours.[1][8]
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1][9]
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.[1][9]
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
-
Conclusion
This technical guide outlines a systematic and rigorous approach to characterizing the in vitro mechanism of action of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone. By prioritizing the most probable hypothesis based on structural analogy—MAO-B inhibition—and subsequently evaluating other plausible targets and general cytotoxicity, researchers can efficiently and accurately define the compound's biological activity. The provided protocols serve as a robust foundation for these investigations, enabling a comprehensive understanding of the molecule's therapeutic potential and guiding future drug development efforts.
References
-
JWH-307 - Wikipedia. (n.d.). Retrieved from [Link]
-
Mahmoud, M. M., et al. (2015). (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. The Journal of Pharmacology and Experimental Therapeutics, 353(3), 480–491. Retrieved from [Link]
-
Ernst, L., et al. (2012). Synthetic cannabinoids in "spice-like" herbal blends: first appearance of JWH-307 and recurrence of JWH-018 on the German market. Forensic Science International, 222(1-3), 216–222. Retrieved from [Link]
-
Ghanbari Pirbasti, F., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry, 37(2), 196-208. Retrieved from [Link]
-
Hutter, M., et al. (2018). Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS. Current Pharmaceutical Biotechnology, 19(2), 144-162. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Jwh 307. PubChem Compound Summary for CID 16049783. Retrieved from [Link]
-
Rath, G., et al. (2021). Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives. Molecules, 26(5), 1464. Retrieved from [Link]
-
Olagbende-Dada, S. O., et al. (2022). In vitro biochemical assessment of mixture effects of two endocrine disruptors on INS-1 cells. Scientific Reports, 12(1), 20117. Retrieved from [Link]
-
Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. Retrieved from [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. Retrieved from [Link]
-
Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(4), 1149–1154. Retrieved from [Link]
-
Lee, E. S., et al. (2021). 4-Flourophenyl-substituted 5H-indeno[1,2-b]pyridinols with enhanced topoisomerase IIα inhibitory activity: Synthesis, biological evaluation, and structure-activity relationships. Bioorganic Chemistry, 116, 105349. Retrieved from [Link]
-
ResearchGate. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1148. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 6. JWH-307 - Wikipedia [en.wikipedia.org]
- 7. (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro biochemical assessment of mixture effects of two endocrine disruptors on INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
